Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is a compound that features a tert-butyl group, a piperazine ring, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable isoxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The compound can be reduced to modify the isoxazole ring or the piperazine moiety.
Substitution: The tert-butyl group or the isoxazole ring can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction can lead to partially or fully reduced isoxazole rings
Scientific Research Applications
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperazine and isoxazole derivatives.
Industry: The compound can be used in the development of new materials and chemicals with specialized properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperazine moiety can interact with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is unique due to the presence of the 5-methylisoxazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-11-12(9-15-20-11)10-16-5-7-17(8-6-16)13(18)19-14(2,3)4/h9H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKARVLNLGJDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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